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Gramine(1+)

Cat. No.: B1226458
M. Wt: 175.25 g/mol
InChI Key: OCDGBSUVYYVKQZ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Gramine(1+) is the cationic form of the naturally occurring indole alkaloid, Gramine (also known as Donaxine), which was initially isolated from Arundo donax L. and is also found in barley and other plants . This compound serves as a valuable tool in biochemical research, primarily functioning as an active agonist of the adiponectin receptors (AdipoR). Studies indicate it has half-maximal inhibitory concentration (IC50) values of 3.2 µM for AdipoR2 and 4.2 µM for AdipoR1, respectively . It is also recognized as a potential agonist of the human and mouse β2-Adrenergic Receptor (β2-AR) . The research applications of Gramine(1+) are extensive. It has demonstrated dose-dependent inhibition of growth in AdipoR1/AdipoR2-positive cancer cell lines, such as MCF-7 cells . Its diverse biological activities, which include antitumor, anti-viral, and anti-inflammatory properties, make it a compound of significant interest for investigating metabolic pathways, cancer biology, and inflammation . Beyond its receptor interactions, Gramine and its derivatives have been explored for their potential insecticidal and algicidal effects, highlighting its role in plant defense and ecological applications . The compound is a conjugate base of Gramine(1+), and its structure is a key skeleton for developing further bioactive molecules, including templates for 5-HT6 receptor ligands and PKC down-regulators . This product is intended for research purposes only and is not approved for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N2+ B1226458 Gramine(1+)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N2+

Molecular Weight

175.25 g/mol

IUPAC Name

1H-indol-3-ylmethyl(dimethyl)azanium

InChI

InChI=1S/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3/p+1

InChI Key

OCDGBSUVYYVKQZ-UHFFFAOYSA-O

SMILES

C[NH+](C)CC1=CNC2=CC=CC=C21

Canonical SMILES

C[NH+](C)CC1=CNC2=CC=CC=C21

Origin of Product

United States

Biosynthetic Pathways and Regulation of Gramine 1+

Elucidation of Tryptophan-Derived Precursors in Gramine (B1672134) Biosynthesis

The journey from tryptophan to Gramine involves a series of metabolic transformations, with key intermediate molecules paving the way. Early studies utilizing radiolabeled precursors were instrumental in identifying these crucial steps. researchgate.netmdpi.commpg.de

Role of 3-Aminomethylindole (AMI) in the Tryptophan Pathway

The primary and foundational precursor in the biosynthesis of Gramine is the amino acid tryptophan. researchgate.net A critical step in this pathway is the conversion of tryptophan to 3-Aminomethylindole (AMI). researchgate.netnih.govresearchgate.net This transformation involves the shortening of the tryptophan side chain by two carbon atoms, a process that, until recently, was not fully understood. nih.govresearchgate.net Specifically, the carboxyl and α-carbons are removed from the tryptophan side chain, while the β-carbon and the nitrogen atom of the amino group are retained. researchgate.net The identification of AMI as a key intermediate was a significant breakthrough in deciphering the Gramine biosynthetic pathway. researchgate.netmpg.deresearchgate.net

Intermediacy of N-Methyl-3-aminomethylindole (MAMI)

Following the formation of AMI, the pathway proceeds through another crucial intermediate, N-Methyl-3-aminomethylindole (MAMI). researchgate.netmpg.deresearchgate.net MAMI is the product of the first of two sequential methylation reactions. researchgate.netebi.ac.uk The conversion of AMI to MAMI is a pivotal step that brings the molecule closer to its final form as Gramine. researchgate.netdiva-portal.org The presence of MAMI has been confirmed in barley cultivars that accumulate Gramine. ebi.ac.uk

Enzymatic Catalysis in Gramine Biosynthesis

The conversion of tryptophan to Gramine is not a spontaneous process but is meticulously orchestrated by specific enzymes. The functional characterization of these enzymes has provided profound insights into the molecular machinery of this pathway.

N-Methyltransferase (NMT) Activity and Substrate Specificity

The final two steps in Gramine biosynthesis, the sequential methylation of AMI to MAMI and then MAMI to Gramine, are catalyzed by a single N-methyltransferase (NMT) enzyme. researchgate.netdiva-portal.orgqtax.se This enzyme, encoded by the HvNMT gene, utilizes S-adenosyl-L-methionine (SAM) as the methyl donor for both reactions. diva-portal.orgkegg.jp

The NMT enzyme exhibits high specificity for its substrates, AMI and MAMI. qtax.senih.gov Purified recombinant NMT protein has been shown to efficiently methylate both AMI and MAMI, with Km-values of 77 µM and 184 µM, respectively. qtax.senih.govresearchgate.net In contrast, the enzyme shows no detectable activity with other potential substrates like caffeic acid, which was initially suggested. qtax.senih.gov This high degree of substrate specificity ensures the efficient and targeted production of Gramine. diva-portal.org The activity of NMT has been observed to increase under certain stress conditions, such as high temperatures, suggesting a role for Gramine in plant stress responses. ebi.ac.uk

Comparative Biosynthesis Across Plant Species Producing Gramine(1+)

While barley is the most studied producer of gramine, the alkaloid is also found in other plant species, though its distribution is limited. tandfonline.comebi.ac.uk Gramine has been detected in species within both the BOP (Bambusoideae, Oryzoideae, and Pooideae) and PACMAD (Panicoideae, Aristidoideae, Chloridoideae, Micrairoideae, Arundinoideae, and Danthonioideae) clades of the Poaceae family. tandfonline.com For example, research has identified gramine in Hordeum brachyantherum and Hakonechloa macra. tandfonline.com

The limited and scattered presence of gramine across the Poaceae family suggests that the biosynthetic pathway may have evolved independently on more than one occasion through convergent evolution. tandfonline.com The identification of the two-gene cluster in barley provides a powerful tool for investigating the genetic basis of gramine production in other species. By searching for homologous gene clusters in other gramine-producing plants, researchers can determine if a similar genetic architecture underlies its synthesis across different species. This comparative genomic approach will be crucial for understanding the evolutionary history and ecological significance of this defensive compound in the plant kingdom.

Chemical Synthesis Methodologies for Gramine 1+ and Its Analogues

Strategic Approaches to Gramine(1+) Core Skeleton Synthesis

The construction of the fundamental gramine (B1672134) framework, 3-(dimethylaminomethyl)indole, relies heavily on the Mannich reaction, a classic method for C-C bond formation. Over the years, this reaction has been optimized through various catalytic systems and reaction conditions to improve yields, reduce reaction times, and enhance its environmental friendliness.

Mannich Reaction-Based Syntheses (e.g., Acetic-Acid-Catalyzed, Zinc-Chloride-Catalyzed, Ionic Liquid-Catalyzed)

The Mannich reaction is a prominent method for synthesizing gramine and its derivatives, typically using indole (B1671886), formaldehyde, and dimethylamine (B145610) as starting materials. Different catalysts have been employed to facilitate this transformation, each offering distinct advantages.

Acetic-Acid-Catalyzed: Acetic acid is a widely used catalyst for the Mannich synthesis of gramine. In 2004, a synthesis using acetic acid as a catalyst achieved an optimized total yield of 95.6%. Further research in 2020 demonstrated the synthesis of gramine and its analogues with methyl, nitro, and methoxy (B1213986) substitutions, with yields ranging from 70.5% to 95%. The use of ultrasound irradiation in an acetic acid aqueous solution at 35°C has been shown to produce gramine in 98% yield within 20 minutes, a significant improvement over traditional stirring methods that require higher temperatures and much longer reaction times.

Zinc-Chloride-Catalyzed: Zinc chloride (ZnCl₂) has proven to be an effective mediator for the synthesis of gramine derivatives. In 2006, a series of gramine derivatives were synthesized at room temperature in ethanol (B145695) using ZnCl₂ as a catalyst, with yields ranging from 58% to 98%. This method offers milder reaction conditions and shorter reaction times compared to some traditional approaches. For instance, the reaction of indole, formaldehyde, and dimethylamine mediated by ZnCl₂ at room temperature produced gramine in 98% yield in just 90 minutes.

Ionic Liquid-Catalyzed: Acidic ionic liquids have emerged as reusable and efficient catalysts for the Mannich reaction. In 2015, the use of 1-butyl-3-methyl imidazole (B134444) hydrogen sulfate (B86663) as a catalyst for the synthesis of gramine resulted in a yield of 81.6%. A key advantage of this catalyst is its reusability; even after four uses, the yield remained relatively stable. Other Brønsted acidic ionic liquids have also been shown to effectively catalyze the Mannich reaction, often in water, providing high yields in short reaction times.

Table 1: Comparison of Catalysts in Mannich Reaction for Gramine Synthesis

Catalyst System Temperature (°C) Reaction Time Yield (%) Reference
Acetic Acid 50-60 10 h 95
Acetic Acid with Ultrasound 35 20 min 98
Zinc Chloride Room Temp. 1.5-10 h 58-98
1-butyl-3-methyl imidazole hydrogen sulfate Not specified Not specified 81.6
Immobilized MMT/ZnCl₂ with Microwave Not specified 5 min 93.8

Microwave-Assisted Synthetic Techniques for Gramine(1+)

Microwave-assisted synthesis has been introduced to accelerate the synthesis of gramine and its derivatives. In 2014, a microwave-assisted Mannich reaction catalyzed by acetic acid achieved a high yield of 98.1% in just 5 minutes. Another microwave-assisted method using an immobilized montmorillonite (B579905) (MMT)/ZnCl₂ system also reported a high yield of 93.8% within a 5-minute reaction time. This catalyst could be recycled three times, though the yield dropped to 60% on the third use. Microwave irradiation has also been employed in the synthesis of β-carboline derivatives from gramine.

Lithiation-Mediated Reactions in Gramine(1+) Synthesis

Lithiation provides a powerful strategy for the regioselective functionalization of the indole nucleus, enabling the synthesis of substituted gramine derivatives that are otherwise difficult to access. In 1995, N-protected gramine was selectively lithiated at the C4 position, and subsequent reactions with electrophiles yielded 4-substituted gramine derivatives. This approach has been extended to synthesize a variety of 4- and 5-substituted gramine analogues. More recently, direct lithiation of Boc-protected gramine at the C2 position has been a key step in the total synthesis of tryprostatin B, a microtubule inhibitor. This strategy allows for the introduction of substituents at the otherwise less reactive C2 position of the indole ring.

Advanced Strategies for Gramine(1+) Derivative and Analogue Synthesis

Beyond the synthesis of the core gramine structure, significant research has focused on developing methods to further functionalize gramine and its analogues. These advanced strategies unlock access to a broader range of complex indole-containing molecules.

Deaminative Coupling of Gramine(1+) with Nucleophiles

The dimethylamino group of gramine can be activated and displaced by various nucleophiles, a process known as deaminative coupling. This strategy is a versatile tool for structural diversification. A novel method utilizes an acetylenic ynone reagent to activate the C-N bond of gramines for in situ coupling with both

Hybrid Molecule Design and Pharmacophore Fusion Strategies for Gramine(1+) Analogues

Hybrid molecule design and pharmacophore fusion are innovative strategies in medicinal chemistry that involve combining two or more distinct pharmacophoric units into a single molecule. This approach aims to create chimeric ligands that can interact with multiple biological targets or offer improved activity profiles compared to the parent molecules. In the context of gramine analogues, these strategies have been effectively employed to enhance their therapeutic potential.

A prominent example is the application of a pharmacophore fusion strategy to improve the anti-gastric cancer activity of gramine, which is naturally poor. wisconsin.edu Researchers have designed and synthesized new series of indole-azole hybrids by introducing nitrogen-containing five-membered heterocyclic rings (azoles) and a terminal alkyne group into the gramine scaffold. wisconsin.edu The rationale behind this approach is that azole rings and terminal alkynes are known pharmacophores in many anticancer agents. Structure-activity relationship (SAR) studies of these hybrids revealed that the terminal alkyne group was crucial for enhancing the inhibitory effect. wisconsin.edu

One of the most potent compounds from this series, compound 16h (also reported as 79c ), demonstrated significant antiproliferative activity against the human gastric cancer cell line MGC-803, with an IC₅₀ value of 3.74 μM. wisconsin.edumdpi.com Further mechanistic studies showed that this compound induced mitochondria-mediated apoptosis, arrested the cell cycle at the G2/M phase, and inhibited the metastasis of MGC-803 cells. wisconsin.edumdpi.com This work provides a clear strategy for the structural optimization of gramine to develop potential candidates for gastric cancer treatment. wisconsin.edu

Another approach involves the synthesis of heterocycle-functional gramine analogues through convenient multi-component reactions. nih.govresearchgate.net For instance, a one-pot, three-component condensation reaction has been used to create gramine derivatives fused with a pyrimidine (B1678525) ring, offering an efficient and green synthetic strategy. researchgate.net These methods combine the indole scaffold of gramine with other heterocyclic systems known for their biological activities, resulting in hybrid molecules with potentially novel pharmacological profiles. nih.govresearchgate.net

The design of hybrid molecules extends to linking the indole core with other bioactive motifs, such as oxadiazole and thiazolidinone. researchgate.net Although not always starting directly from gramine, the synthesis of indole-oxadiazole-thiazolidinone hybrids illustrates the principle of fusing multiple pharmacophores to target specific disease pathways, such as those involved in diabetes. researchgate.net

Table 1: Examples of Gramine(1+) Analogues Developed via Pharmacophore Fusion

Compound IDHybrid Structure DescriptionTarget/ActivityReported FindingCitation
16h / 79c Indole-azole hybrid with a terminal alkyne groupAnti-gastric cancerIC₅₀ = 3.74 μM against MGC-803 cells wisconsin.edumdpi.com
61b Heterocycle-functional gramine analogueAnti-proliferationIC₅₀ = 5.7 µg/mL against BGC-823 human gastric cells researchgate.net

Stereoselective and Chemo-selective Synthesis of Gramine(1+) Analogues

The development of stereoselective and chemoselective methods is crucial for synthesizing structurally complex and chirally pure gramine analogues, which is often a prerequisite for potent and selective biological activity.

Stereoselective Synthesis:

Significant progress has been made in the asymmetric synthesis of tryptophan derivatives, which are important analogues of gramine. One notable method describes the enantiospecific synthesis of ring-A substituted tryptophan derivatives from commercially available gramines using chiral phase-transfer catalysis (PTC). wisconsin.eduthieme-connect.com This one-pot reaction proceeds by first generating an electrophilic quaternary ammonium (B1175870) salt from gramine, which is then alkylated by a nucleophile under the influence of a chiral catalyst. wisconsin.edu This approach achieves good yields and high enantiomeric excess (%ee).

Another powerful strategy involves the use of chiral metal complexes. A continuous-flow method has been developed for the synthesis of enantiopure unnatural tryptophan derivatives from various gramines. researchgate.net The process involves a rapid quaternization of the gramine, followed by a substitution reaction with a chiral nucleophilic glycine-derived Ni(II) complex. This method yields the corresponding alkylated Ni(II) complexes in good yields and with excellent diastereoselectivity (e.g., 99% de for compound 3j ). researchgate.net The resulting products can be readily hydrolyzed to afford the desired enantiopure tryptophan analogues. researchgate.net

Chemoselective Synthesis:

Chemoselectivity is key when functionalizing the gramine scaffold, which possesses multiple reactive sites, including the indole nitrogen (N1), the C2 position, and the aromatic ring, in addition to the C3-side chain.

A prime example of a chemoselective reaction is the synthesis of tryptophan derivatives under chiral phase-transfer conditions that avoids the need to protect the indolic nitrogen. wisconsin.edu By choosing a specific quaternization reagent, 4-(trifluoromethoxy)benzyl bromide, the reaction selectively forms the quaternary salt at the dimethylamino group, leaving the N-H bond untouched. wisconsin.edu The subsequent alkylation is therefore directed specifically to the C3 position.

Similarly, the substitution of the dimethylamino group in gramine can be achieved with high chemoselectivity using specific activating agents. While methyl iodide is a common activator, it has been found that 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) affords superior results for the substitution with malonate-based nucleophiles, especially for 1-substituted gramines. researchgate.net Another reported method for the chemoselective phosphonation of gramines uses trialkyl phosphites in a reaction co-promoted by an acid and 1,2-dichloroethane (B1671644) (DCE), which avoids the use of stoichiometric alkylating agents. researchgate.net

Furthermore, solvent- and catalyst-free three-component reactions represent a form of chemoselective synthesis, where specific bonds are formed in a one-pot procedure without affecting other functional groups. nih.gov These reactions have been used to prepare heterocycle-functional gramine analogues, demonstrating high efficiency and atom economy. researchgate.netnih.gov

Table 2: Selected Stereoselective and Chemoselective Syntheses of Gramine(1+) Analogues

Synthesis TypeMethod DescriptionKey FeatureProduct TypeReported OutcomeCitation
Enantiospecific Chiral phase-transfer catalyzed alkylationAsymmetric C-C bond formationRing-A substituted tryptophan derivativesGood yield, high %ee wisconsin.edu
Diastereoselective Substitution with a chiral glycine-Ni(II) complexContinuous-flow synthesisEnantiopure unnatural tryptophan derivativesHigh yield (84%), excellent diastereoselectivity (99% de) researchgate.net
Chemoselective Quaternization with 4-(trifluoromethoxy)benzyl bromideSelective activation of the C3 side chainElectrophilic salt intermediateAvoids protection of indole N-H wisconsin.edu
Chemoselective Three-component, solvent- and catalyst-free reactionOne-pot fusion of heterocyclic ringsHeterocycle-functional gramine analoguesEfficient and green strategy researchgate.netnih.gov

Ecological and Inter Organismal Roles of Gramine 1+

Plant Defense Mechanisms Mediated by Gramine(1+)

Gramine(1+) is a key component of the plant's innate defense system, providing protection against a wide array of biological threats, from large grazing animals to microscopic pathogens. wikipedia.orgnih.gov

Gramine(1+) is toxic to many organisms and serves as a potent deterrent against both invertebrate and vertebrate herbivores. nih.goviastate.edu Its presence in plants like barley can significantly reduce the impact of herbivory. wikipedia.org The compound exhibits broad-spectrum insecticidal activity, repelling or harming various herbivorous insects. nih.goviastate.edu

Research has identified several insect species that are negatively affected by gramine (B1672134). iastate.edu This includes major agricultural pests, highlighting the alkaloid's importance in crop protection. nih.goviastate.edu

Table 1: Insects Affected by Gramine(1+)

Common Name Scientific Name Effect Reference(s)
Aphids (Aphididae family) Insecticidal nih.gov
Brown Planthopper Nilaparvata lugens Insecticidal nih.gov
Corn Aphid Rhopalosiphum padi Repellent iastate.edu
Cotton Bollworm Helicoverpa armigera Insecticidal nih.gov
Grasshopper Locusta migratoria Repellent iastate.edu
Wheat Weevil Schizaphis graminum Repellent iastate.edu

Beyond insects, gramine also deters larger grazing animals. wikipedia.org Studies on livestock and laboratory animals have shown that diets containing high levels of gramine can lead to adverse effects. In growing rats and chickens, high concentrations of gramine, whether from high-gramine lupin seeds or synthetic sources, resulted in decreased feed intake and reduced body weight gain. awsjournal.org A study on broiler chickens fed a diet with 500 ppm of gramine noted the development of scab-like lesions on their feet and changes in liver structure. nih.govsdstate.edu The estimated no-observed-adverse-effect level (NOAEL) for gramine was approximately 0.3 g/kg of diet for rats and 0.65 g/kg for chickens, indicating a species-specific tolerance. awsjournal.org

Gramine(1+) and its derivatives possess significant activity against various plant pathogens, including fungi and viruses. iastate.edu In barley, the concentration of gramine has been observed to increase significantly in leaves following infection by the fungus Blumeria graminis, the causative agent of powdery mildew, suggesting its role as an inducible defense compound. scielo.br

The compound has demonstrated a broad spectrum of fungicidal effects. researchgate.net Laboratory studies have confirmed the inhibitory action of gramine derivatives against several pathogenic fungi. iastate.eduusda.gov

Table 2: Plant Pathogens Inhibited by Gramine(1+) and its Derivatives

Pathogen Disease Caused Type Reference(s)
Blumeria graminis Powdery Mildew Fungus scielo.br
Botrytis cinerea Gray Mold Fungus iastate.eduusda.gov
Fusarium culmorum Seedling Blight, Root Rot Fungus iastate.eduusda.gov
Phytophthora infestans Late Blight Oomycete iastate.eduusda.gov
Phytophthora piricola Phytophthora Pear Rot Oomycete nih.govscielo.br
Zymoseptoria tritici Septoria Tritici Blotch Fungus iastate.eduusda.gov

In addition to its antifungal properties, gramine exhibits antiviral capabilities. oup.com Research on gramine analogues has shown potent activity against the Tobacco Mosaic Virus (TMV). researchgate.netoup.com The preliminary mechanism of action appears to involve the inhibition of viral assembly by cross-linking the TMV capsid protein, which is essential for the virus's structure and replication. researchgate.netcsu.edu.au

Allelopathic Interactions in Plant Communities Involving Gramine(1+)

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Gramine(1+) functions as an allelochemical, allowing gramine-producing plants to compete with neighboring flora. wikipedia.org

Gramine(1+) released from plant tissues, particularly from the rotting material of gramine-producing barley cultivars, can inhibit the germination and growth of other nearby plants. This allelopathic effect has been noted against several other cereal crops, including oat, rye, and wheat. By suppressing the growth of competitors, gramine helps the producing plant secure more resources such as water, sunlight, and nutrients. wikipedia.org This chemical interference is a crucial strategy for establishing dominance within a plant community.

Modulation of Rhizosphere Microbiota by Gramine(1+)

The rhizosphere—the narrow region of soil that is directly influenced by root secretions and associated soil microorganisms—is a complex and dynamic environment. Plants release a variety of chemical compounds, including gramine(1+), that can shape the composition of the microbial communities in this zone. researcherslinks.com

Studies have demonstrated that gramine(1+) can act as a determinant for the prokaryotic communities inhabiting the rhizosphere. researcherslinks.com Exogenous application of gramine to the soil of barley plants was found to interfere with the proliferation of a subset of soil microbes. researcherslinks.com This modulation of the bacterial community appears to be complex, with evidence suggesting that the host plant's own recruitment signals can interact with the effects of gramine. researcherslinks.com

Table 3: Mentioned Compounds

Compound Name
Gramine(1+)
Ningnanmycin

Implications for Soil Biogeochemical Cycles (e.g., Nitrification Inhibition)

The release of allelochemicals by plants into the rhizosphere is a key mechanism that shapes the surrounding soil microbiome and influences nutrient cycling. Gramine(1+), as a water-soluble cation, is exuded by the roots of certain members of the Poaceae family and plays a significant role in these interactions. Its presence in the soil can modulate the composition and proliferation of microbial communities, which has direct implications for biogeochemical processes such as the nitrogen cycle. nih.gov

This modulation of the soil microbiota is central to the concept of Biological Nitrification Inhibition (BNI), an ecological process where compounds released by roots suppress the activity of nitrifying microbes. mdpi.comicrisat.org BNI is a strategy used by some plants to reduce the conversion of relatively immobile ammonium (B1175870) (NH₄⁺) to highly mobile nitrate (B79036) (NO₃⁻), thereby conserving nitrogen in the root zone and reducing losses through leaching or denitrification. icrisat.orgmdpi.comthepharmajournal.com The primary mechanism of BNI involves blocking the ammonia-monooxygenase (AMO) and hydroxylamine-oxidoreductase (HAO) enzymatic pathways in nitrifying microorganisms like Nitrosomonas. thepharmajournal.comfrontiersin.orgalliancebioversityciat.org While gramine's specific efficacy as a direct BNI compound is an area of ongoing research, its demonstrated ability to alter the abundance of key microbial phyla suggests an indirect role in influencing nitrification rates and the broader soil nitrogen cycle.

Table 1: Observed Effects of Gramine on Soil Microbial Communities
Microbial ParameterObserved Effect of Gramine ApplicationReference
Total Microbial BiomassNo significant change observed. nih.gov
Bacterial Alpha DiversityNo significant reduction observed. nih.gov
Community CompositionAlters community structure from phylum to ASV level. nih.gov
Relative Abundance (Proteobacteria)Increased abundance of many ASVs, particularly at higher dosages. biorxiv.orgnih.gov
Relative Abundance (General)Increased relative abundance of 33 ASVs in one study. nih.gov

Evolutionary and Domestication-Related Aspects of Gramine(1+) Production in Poaceae

The production of gramine is a significant trait in the evolutionary history of the Poaceae family, particularly in barley (Hordeum vulgare). This indole (B1671886) alkaloid serves as a potent chemical defense, protecting the plant against a range of biological stressors including insects, fungi, and grazing animals. proquest.commpg.denih.gov The presence of gramine is widespread among wild barley genotypes (Hordeum vulgare subsp. spontaneum), reflecting its adaptive advantage in natural ecosystems. nih.govbiorxiv.org

However, the process of crop domestication has profoundly altered the prevalence of this defensive compound. A common feature of the "domestication syndrome" is the reduction or elimination of anti-nutritional or toxic secondary metabolites to improve the palatability and safety of crops for human and animal consumption. mdpi.com Gramine is a paradigmatic example of this phenomenon; its synthesis has been strongly counter-selected in many modern barley cultivars. nih.govbiorxiv.org High levels of gramine are known to be toxic and reduce the palatability of forage for ruminants, making its absence a desirable trait in barley grown for livestock feed. proquest.comnih.gov

Genetic and metabolomic studies reveal a distinct trade-off during barley's domestication. Selection by early farmers favored plants with lower toxicity and better agronomic qualities, leading to a reduction in gramine synthesis. mdpi.com In some modern cultivars, this selection appears to have unintentionally favored the biosynthetic pathway of another alkaloid, hordenine, at the expense of gramine. mdpi.comresearchgate.net This suggests that while both compounds may have defensive or allelopathic roles, the negative effects of gramine on palatability led to selection pressures that shifted the plant's metabolic investment. researchgate.net The inheritance of gramine content is genetically controlled, with the direction of dominance often favoring lower gramine levels, which would have facilitated selection for gramine-free varieties. proquest.com The recent identification of the key gene encoding the enzyme AMI synthase (cytochrome P450 monooxygenase CYP76M57), which is crucial for gramine formation, provides a molecular target for understanding and manipulating this trait in breeding programs. mpg.denih.gov

Table 2: Comparison of Alkaloid Production in Wild vs. Domesticated Barley
Barley TypeTraitGeneral ObservationReference
Wild Barley (e.g., H. spontaneum)Gramine ProductionWidespread and often in high concentrations. nih.govbiorxiv.org
Modern Cultivated Barley (e.g., cv. Barke)Gramine ProductionOften absent or found in near-zero concentrations. nih.govresearchgate.net
Modern Cultivated Barley (e.g., cv. Barke)Hordenine ProductionBiosynthesis appears to be favored over gramine. mdpi.comresearchgate.net
Wild vs. Cultivated BarleySelection PressureDomestication selected against gramine synthesis to improve palatability. mdpi.com

Mechanistic Investigations of Gramine 1+ Bioactivity in Model Systems Pre Clinical Focus

Cellular and Subcellular Modulatory Effects of Gramine(1+)

The bioactivity of Gramine (B1672134), a natural indole (B1671886) alkaloid, has been explored through various pre-clinical model systems, revealing its capacity to modulate key cellular components and processes. These investigations highlight its interactions with specific receptors, ion channels, and enzymes, providing a foundational understanding of its pharmacological potential.

Gramine exhibits distinct activities as both a receptor agonist and antagonist, depending on the target. It has been identified as an active agonist for adiponectin receptors (AdipoR), which are implicated in metabolic regulation. medchemexpress.comwikipedia.orgncats.ionih.gov Specifically, Gramine demonstrates agonistic activity towards both AdipoR1 and AdipoR2. medchemexpress.combiorbyt.commedchemexpress.com In contrast, when interacting with the serotonin (B10506) receptor system, Gramine functions as an antagonist. Studies have shown that it acts as a 5-HT2A receptor antagonist. researchgate.netnih.govhellobio.com This antagonistic action on 5-HT2A receptors is associated with its observed vasorelaxing effects in vascular models. researchgate.netnih.gov This is a notable contrast to its structural analogue, dimethyltryptamine (DMT), which is a known 5-HT2A receptor agonist. researchgate.net

Receptor TargetObserved ActivityIC50 Value (µM)Reference
Adiponectin Receptor 1 (AdipoR1)Agonist4.2 medchemexpress.combiorbyt.com
Adiponectin Receptor 2 (AdipoR2)Agonist3.2 medchemexpress.combiorbyt.com
5-HT2A ReceptorAntagonistNot Specified researchgate.netnih.govhellobio.com

Research has extended to the effect of Gramine and its derivatives on ion channels, particularly voltage-gated Ca2+ channels (VGCC). researchgate.netacs.org In studies focusing on developing multipotent drugs for neurodegenerative diseases, Gramine was used as a lead compound for the synthesis of new derivatives. acs.org These derivative compounds were shown to reduce the entry of Ca2+ through VGCC. researchgate.netacs.org This modulation of calcium influx is a key component of their neuroprotective profile, which was found to exceed that of the parent Gramine compound in models of neurotoxicity. researchgate.net

Gramine's influence extends to the regulation of several key enzymes involved in cellular signaling and stress responses.

Ser/Thr Phosphatases: In the context of neurodegenerative disease models, derivatives of Gramine have been investigated for their role in modulating protein phosphorylation. researchgate.netacs.org It is hypothesized that these compounds can decrease the hyperphosphorylation of the tau protein by preserving the activity of Ser/Thr phosphatases like protein phosphatase 2A (PP2A). researchgate.net This neuroprotective effect was observed in models where damage was induced by okadaic acid, a known phosphatase inhibitor. researchgate.netacs.org Docking studies further suggest that Gramine derivatives may bind near the catalytic site of PP2A. researchgate.net

Superoxide (B77818) Dismutase (SOD) and Catalase (CAT): Gramine exposure has demonstrated a significant impact on antioxidant enzymes. In studies using the freshwater cyanobacterium Microcystis aeruginosa, Gramine treatment led to a decrease in the activity of superoxide dismutase (SOD). capes.gov.brnih.govresearchgate.net This inactivation of SOD is considered a critical factor in Gramine's growth-inhibiting effect on the organism. capes.gov.brnih.gov The effect on catalase (CAT) activity in the same model was time-dependent, showing an initial increase after 4 hours of exposure, followed by a decrease after 60 hours. capes.gov.brnih.govresearchgate.netchemfaces.com In a different model system involving the cereal aphid Sitobion avenae, exposure to higher dietary concentrations of Gramine resulted in decreased CAT activity. nih.govd-nb.info

EnzymeModel SystemEffect of Gramine(1+)Reference
Ser/Thr Phosphatases (e.g., PP2A)Neurodegenerative disease models (derivatives)Maintains activity (protective against inhibitors) researchgate.netacs.org
Superoxide Dismutase (SOD)Microcystis aeruginosaDecreased activity capes.gov.brnih.govresearchgate.net
Catalase (CAT)Microcystis aeruginosaIncreased at 4h, decreased at 60h capes.gov.brnih.govresearchgate.net
Sitobion avenaeDecreased activity nih.govd-nb.info

Signaling Pathway Crosstalk and Regulation by Gramine(1+)

Gramine has been shown to intersect with and regulate major signaling pathways that are central to inflammation, cellular growth, and tissue remodeling.

A significant area of research has focused on Gramine's anti-inflammatory properties, which appear to be mediated through the modulation of the nuclear factor kappa B (NF-κB) pathway. nih.gov In pre-clinical models of spinal cord injury, Gramine treatment was found to inhibit the release of pro-inflammatory mediators from microglia. nih.gov This effect was achieved by suppressing the NF-κB signaling pathway, which in turn alleviated microglia activation and promoted motor function recovery. nih.govresearchgate.netresearchgate.net Further studies in hamster buccal pouch carcinogenesis models showed that Gramine could attenuate inflammation and cell proliferation by inhibiting EGFR-mediated activation of NF-κB. nih.gov

Gramine also interacts with the Transforming Growth Factor-β (TGFβ) signaling axis, a pathway crucial in development and disease. nih.gov In a mouse model of pressure overload-induced pathological cardiac hypertrophy, Gramine administration significantly mitigated myocardial hypertrophy and interstitial fibrosis. nih.gov Mechanistic analysis revealed that this cardioprotective effect was associated with the suppression of the TGFβ receptor 1 (TGFBR1)-TAK1-p38 MAPK signaling cascade. nih.gov It was further shown that Gramine binds to the Runt-related transcription factor 1 (Runx1), which then restrains the upregulation of TGFBR1. nih.gov In separate oral cancer models, Gramine was reported to inhibit angiogenesis by blocking TGF-β signaling pathways. researchgate.net

Signaling PathwayModel SystemKey Mechanistic FindingReference
NF-κB PathwaySpinal cord injury (neuroinflammation)Suppresses microglia activation by inhibiting the NF-κB pathway. nih.govresearchgate.net
TGFβ Signaling AxisPathological cardiac hypertrophySuppresses the TGFBR1-TAK1-p38 MAPK axis by interacting with Runx1. nih.gov
TGFβ Signaling AxisOral cancer (angiogenesis)Inhibits angiogenesis via blockage of TGF-β signals. researchgate.net

In Vitro Cellular Responses to Gramine(1+) and its Derivatives

The bioactivity of Gramine(1+) and its synthetic analogs has been extensively investigated in various in vitro model systems. These studies provide crucial insights into the cellular and molecular mechanisms underlying their therapeutic potential, particularly in the contexts of cancer and neurodegenerative diseases.

Induction of Cell Cycle Arrest and Apoptosis (e.g., in Cancer Cell Lines)

Gramine and its derivatives have demonstrated significant antiproliferative effects against a range of cancer cell lines. These effects are often mediated through the induction of cell cycle arrest and apoptosis, which are critical processes for controlling cell growth and eliminating malignant cells.

Research has shown that certain Gramine derivatives can halt the progression of the cell cycle at specific phases, thereby preventing cancer cells from dividing and proliferating. For instance, a derivative, compound 16h, was found to cause cell cycle arrest at the G2/M phase in MGC803 human gastric cancer cells. mdpi.com This arrest prevents the cells from entering mitosis, ultimately leading to a decrease in tumor cell population. Similarly, other indole alkaloids have been shown to induce G1 cell cycle arrest by down-regulating key proteins like cyclin D1, cyclin E, and cyclin-dependent kinases (CDKs), while up-regulating cell cycle inhibitors such as p21 and p27. sartorius.complos.org

In addition to cell cycle arrest, Gramine and its derivatives are potent inducers of apoptosis, or programmed cell death. One study detailed that a Gramine derivative, compound 79c, induced mitochondria-mediated apoptosis in MGC803 cells. mdpi.com The induction of apoptosis by Gramine has also been observed in an experimental model of oral squamous cell carcinoma, where it was shown to upregulate pro-apoptotic proteins such as Bax, cytochrome C, Apaf-1, caspase-9, and caspase-3. researchgate.net The activation of this caspase cascade is a hallmark of apoptosis. semanticscholar.org For example, compound 16h was shown to increase the levels of Bax and cleaved caspases-3, -7, and -9, while decreasing the anti-apoptotic protein Bcl-2 in MGC803 cells. researchgate.net

The cytotoxic activity of Gramine derivatives has been quantified in various cancer cell lines, with IC50 values (the concentration required to inhibit cell growth by 50%) indicating their potency.

Table 1: Cytotoxic Activity of Gramine Derivatives in Human Cancer Cell Lines

Derivative Cancer Cell Line IC50 Value Reference
Compound 16h MGC803 (Gastric Cancer) 3.74 µM mdpi.com
Gramine-loaded PVA-coated Iron Oxide Nanoparticles HCT-116 (Colon Cancer) 25 µg/mL researchgate.net
Compound 61b BGC-823 (Gastric Cancer) 5.7 µg/mL researchgate.net
Compound 3b HepG2 (Liver Cancer) 5.41 ± 1.34 µM researchgate.net
Compound 3b Huh-7 (Liver Cancer) 5.65 ± 1.02 µM researchgate.net
Compound 3b SGC-7901 (Gastric Cancer) 10.64 ± 1.49 µM researchgate.net

Neuroprotection and Microglia Activation Modulation in Neural Cell Models

In the context of neurodegenerative diseases, inflammation mediated by microglia, the resident immune cells of the central nervous system, plays a significant role. scholarsportal.infofrontiersin.org Chronic activation of microglia can lead to the release of neurotoxic factors. scholarsportal.info Gramine has been shown to exert neuroprotective effects by modulating microglia activation and preventing neuronal cell death.

In vitro studies using the HAPI microglial cell line demonstrated that Gramine can inhibit the release of pro-inflammatory mediators. mdpi.comksu.edu.sa Treatment with Gramine significantly reduced the production of interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglia. ksu.edu.sa This anti-inflammatory effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway. mdpi.comksu.edu.sa

Furthermore, Gramine has been shown to directly protect neurons from apoptosis induced by activated microglia. mdpi.comksu.edu.sa In a co-culture system, pre-treating HAPI microglia with Gramine prevented the subsequent apoptosis of PC12 neural cells. mdpi.comksu.edu.sa This neuroprotective effect is crucial for preserving neuronal integrity in inflammatory environments. Derivatives of Gramine have also shown promise in neuroprotection. For instance, N-benzyl-substituted Gramine derivatives have been shown to protect SH-SY5Y neuroblastoma cells from damage induced by high potassium concentrations, with IC50 values for blocking voltage-gated calcium channels ranging from 1.8 to 4.8 µM. researchgate.net

Table 2: Effect of Gramine on Pro-inflammatory Mediator Release in LPS-Stimulated HAPI Microglia

Mediator Treatment Concentration Inhibition/Reduction Reference
IL-1β Gramine Dose-dependent Significant decrease ksu.edu.sa
IL-6 Gramine Dose-dependent Significant decrease ksu.edu.sa
TNF-α Gramine Dose-dependent Significant decrease ksu.edu.sa
Nitric Oxide (NO) Gramine Dose-dependent Significant suppression ksu.edu.sa

Oxidative Stress Induction and Antioxidant Response in Microorganisms

Gramine has also been studied for its effects on microorganisms, where it can induce oxidative stress and elicit an antioxidant response. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism to detoxify these reactive products. nih.gov

In the freshwater cyanobacterium Microcystis aeruginosa, Gramine has been shown to effectively inhibit growth by inducing oxidative damage. researchgate.netasm.org Treatment with Gramine led to a significant increase in the levels of ROS and the lipid peroxidation product malondialdehyde (MDA), indicating cellular damage. researchgate.netasm.org

In response to this oxidative stress, microorganisms often activate their antioxidant defense systems. researchgate.net However, the effects of Gramine on these systems can be complex. In M. aeruginosa, Gramine exposure led to a decrease in the activity of superoxide dismutase (SOD), a key enzyme in the antioxidant defense system. researchgate.netasm.org Conversely, the activity of catalase (CAT), another important antioxidant enzyme, was initially increased after 4 hours of exposure but then decreased after 60 hours. researchgate.netasm.org The study also noted an initial increase in the levels of non-enzymatic antioxidants like ascorbic acid (AsA) and reduced glutathione (B108866) (GSH). researchgate.netasm.org These findings suggest that while the microorganism attempts to mount an antioxidant defense, the phytotoxicity of Gramine may ultimately overwhelm these systems, leading to growth inhibition. researchgate.net The response of antioxidant enzymes like SOD and CAT is a known defense mechanism in bacteria against oxidative stress. sartorius.com

**Table 3: Effect of Gramine on Oxidative Stress and Antioxidant Response in *Microcystis aeruginosa***

Parameter Effect of Gramine Treatment Reference
Reactive Oxygen Species (ROS) Obvious increase researchgate.netasm.org
Malondialdehyde (MDA) Significant increase researchgate.netasm.org
Superoxide Dismutase (SOD) Activity Decreased researchgate.netasm.org
Catalase (CAT) Activity Increased at 4h, decreased at 60h researchgate.netasm.org
Ascorbic Acid (AsA) Content Increased at 4h researchgate.netasm.org
Reduced Glutathione (GSH) Content Increased at 4h and 40h researchgate.netasm.org

Advanced Analytical Methodologies for Gramine 1+ Quantification and Characterization

Chromatographic Separations for Gramine(1+) and Related Metabolites

Chromatographic techniques are fundamental for separating Gramine(1+) from complex biological matrices, a necessary prerequisite for accurate quantification and identification. The polarity and structural similarity of Gramine(1+) to its precursors and other metabolites necessitate high-resolution separation methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of Gramine(1+). This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for detecting and quantifying low-abundance metabolites in intricate sample mixtures. nih.govnih.gov

Recent studies have utilized LC-MS/MS for the untargeted metabolomic profiling of plants like barley to understand the biochemical pathways affected by various treatments. researchgate.net For instance, in the analysis of barley seedlings, an Acquity UPLC H-Class system equipped with a QDa mass detector has been used to quantify gramine (B1672134). nih.gov The analysis is often performed in positive ion mode, where Gramine(1+) is detected as its protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 175. nih.govacs.org A primary fragment ion at m/z 130, resulting from the cleavage of the carbon-nitrogen bond, is also monitored for confirmation and quantification. nih.govacs.org

Method validation for LC-MS/MS analysis of similar alkaloids has demonstrated high accuracy and precision, with linearity observed over specific concentration ranges. researchgate.net For example, a method for related alkaloids reported linearity from 0.55–55 mg/kg with an accuracy of 93% and a relative standard deviation (RSD) of less than 3.6%. researchgate.net The sensitivity of these methods is crucial, as high concentrations of such alkaloids can pose health risks. researchgate.net

Table 1: LC-MS/MS Parameters for Gramine(1+) Analysis

Parameter Value/Setting Source
Ionization Mode Positive Electrospray Ionization (ESI+) nih.govnih.gov
Parent Ion (m/z) 175 [M+H]⁺ nih.govacs.org
Major Fragment Ion (m/z) 130 nih.govacs.org
Typical Column Reversed-phase C18 nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in complex mixtures. nsf.govtorontech.comopenaccessjournals.com For compounds like Gramine(1+), HPLC can be paired with various detectors to achieve the desired sensitivity and selectivity. nsf.gov

A noteworthy specialized detection method for Gramine(1+) and its related metabolites is fluorescence detection. researchgate.net A validated method using an HSS T3 column with slightly acidified water-acetonitrile eluents demonstrated excellent linearity for gramine over a range of 0.09–100 pmol/µL. researchgate.netresearchgate.net This method showed high accuracy (97.8% to 123.4%) and precision (<7% RSD). researchgate.net Such fluorescence-based HPLC methods provide a sensitive and accessible alternative to LC-MS for routine screening. researchgate.net

Another approach involves High-Performance Thin-Layer Chromatography (HPTLC), which has been successfully developed for the analysis of alkaloids in plant extracts. researchgate.net This method uses silica (B1680970) gel plates and a solvent system of ethyl acetate/chloroform/7 N NH₄OH in methanol (B129727) for separation. The identities of the separated compounds can then be validated by HPLC-MS. researchgate.net For quantitative analysis, this HPTLC method has shown correlation coefficients of 0.99 for gramine, with linearity in the range of 120-3840 ng/spot. researchgate.net

Table 2: HPLC Method Parameters with Specialized Detection for Gramine(1+)

Parameter Fluorescence Detection HPTLC with Densitometry
Stationary Phase HSS T3 Column Silica gel 60F-254 Plate
Mobile Phase Acidified Water-Acetonitrile Ethyl acetate/chloroform/7 N NH₄OH in methanol (8:2:1, v/v/v)
Linear Range 0.09–100 pmol/µL 120–3840 ng/spot
Accuracy 97.8 to 123.4% -
Precision (RSD) <7% -

| Source | researchgate.netresearchgate.net | researchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic methods are paramount for the definitive structural elucidation of Gramine(1+) and for analyzing its functional groups. These techniques provide detailed information about the molecular structure, which is essential for confirming the identity of the compound isolated from biological sources or synthesized in the laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable technique for determining the precise structure of organic molecules like Gramine(1+). yuntsg.comrsc.org Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.net

In recent research, the identity of Gramine(1+) produced heterologously in plants was unequivocally confirmed by comparing its NMR spectra with that of a reference compound. yuntsg.com The chemical shifts in ¹H and ¹³C NMR spectra provide a unique fingerprint for the molecule. For Gramine(1+), typical ¹H NMR spectra show characteristic signals for the aromatic protons of the indole (B1671886) ring, the methylene (B1212753) protons adjacent to the ring, and the methyl protons of the dimethylamino group. rsc.org Similarly, ¹³C NMR spectra display distinct resonances for each carbon atom in the molecule. rsc.orgchemicalbook.com

Table 3: Representative ¹³C NMR Chemical Shifts for Gramine(1+)

Carbon Atom Chemical Shift (ppm) in CDCl₃ Source
C-2 127.8 rsc.org
C-3 113.6 rsc.org
C-3a 127.3 rsc.org
C-4 118.7 rsc.org
C-5 120.5 rsc.org
C-6 123.5 rsc.org
C-7 113.3 rsc.org
C-7a 135.6 rsc.org
CH₂ 54.2 rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.net These methods probe the vibrational modes of molecular bonds, providing a characteristic spectrum that aids in structural confirmation. chemicalbook.com

The IR spectrum of Gramine(1+) shows absorption bands corresponding to specific functional groups. For instance, the stretching vibrations of N-H and O-H groups (if present in a formulation) appear in the region of 3232 cm⁻¹. ijper.org The C-H stretching of the sp³ hybridized methyl groups is observed around 2946 cm⁻¹. ijper.org The presence of C-O bending can be attributed to peaks around 1143 cm⁻¹. ijper.org The conformity of an experimental IR spectrum with a reference spectrum is often used as a quality control parameter. thermofisher.com

Raman spectroscopy, while less commonly reported for Gramine(1+) itself, is a powerful tool for studying carbon-based materials and can provide complementary information to IR spectroscopy. rsc.orgmdpi.com It has been employed to study the interaction of gramine with lipid bilayers, shedding light on the molecular mechanisms underlying these effects. scispace.com Theoretical studies using computational methods like Density Functional Theory (DFT) have been used to predict and assign the vibrational modes in the IR and Raman spectra of gramine's free base, cationic, and hydrochloride forms. researchgate.net

Mass Spectrometry for Metabolomics and Isotopic Labeling Studies

Mass spectrometry (MS) is a cornerstone of metabolomics, enabling the high-throughput identification and quantification of a vast array of small molecules from biological samples. mdpi.commdpi.comnih.gov In the context of Gramine(1+), MS is crucial not only for its detection but also for elucidating its biosynthetic pathway through isotopic labeling studies. researchgate.net

Isotopic labeling experiments, where precursors labeled with stable isotopes (like ¹³C and ¹⁵N) are fed to an organism, are powerful tools for tracing metabolic pathways. researchgate.net By analyzing the incorporation of these isotopes into Gramine(1+) using LC-MS, researchers can deduce the origin of each atom in the final molecule. nih.gov

For example, studies using stable isotope-labeled tryptophan in barley seedlings have revealed intricate details of gramine biosynthesis. nih.govcolab.ws It was found that the amino group from tryptophan is directly inherited by an intermediate, 3-aminomethylindole (AMI), while the α-carbon is removed, suggesting a novel intramolecular rearrangement. researchgate.net The mass spectrometer can distinguish between the normal (unlabeled) gramine and the heavier, isotope-labeled versions, allowing for the calculation of isotope incorporation rates. nih.gov This provides direct evidence for the proposed biosynthetic steps. researchgate.netyuntsg.com

Table 4: Compounds Mentioned in the Article

Compound Name
3,5-Dichloroanthranilic acid
3-aminomethylindole (AMI)
Acetonitrile
Atropine
Barbituric acid
Carbon dioxide
Cholesterol
Cholic acid
Deoxycholic acid
Deoxynivalenol (DON)
DON-3-O-glucoside (D3G)
Ethyl acetate
Formic acid
Gramine
Hordenine
Lupanine
13-hydroxylupanine
Lithocholic acid
Methanol
Methyl jasmonate
Multiflorine
N-methyl-3-aminomethylindole (MAMI)
Naringenin
p-coumaric acid
Piperidine
Quercetin
Scopolamine
Sinapic acid
Sparteine
Tryptophan
Tyramine
Tyrosine
Uracil
2-thiouracil
6-methyl-2-thiouracil
6-methyluracil

Advanced Surface Analysis Methods for Gramine(1+) Interactions (e.g., X-ray Photoelectron Spectroscopy, Auger Electron Spectroscopy, Surface Enhanced Raman Spectroscopy)

The study of how Gramine(1+) interacts with various surfaces, such as soil particles, plant roots, or analytical sensors, requires sophisticated techniques that are sensitive to the elemental composition and chemical environment at the immediate surface. Advanced surface analysis methods provide detailed insights into these interactions at a molecular level.

X-ray Photoelectron Spectroscopy (XPS)

Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a premier surface-sensitive quantitative technique used to determine elemental composition, empirical formula, and chemical and electronic states of elements within a material. eag.comcea.frwikipedia.org The process involves irradiating a sample in a high-vacuum environment with a beam of monochromatic X-rays. eag.com This causes the emission of core-level electrons, known as photoelectrons. cea.fr The kinetic energy of these emitted photoelectrons is measured, and their binding energy can be calculated. This binding energy is unique to each element and its chemical bonding environment, making XPS a powerful tool for identifying not just which elements are present, but also their oxidation states and how they are bonded to other elements. eag.comwikipedia.org

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is another surface-sensitive analytical technique used to determine the elemental composition of surfaces. wikipedia.org The process begins when a focused high-energy electron beam (typically 3-10 keV) ionizes a core-level electron, creating a vacancy. psu.eduwarwick.ac.uk An electron from a higher energy level then drops to fill this vacancy, releasing energy. This energy can be transferred to a second electron (the Auger electron), which is then ejected from the atom. warwick.ac.ukepj.org The kinetic energy of the Auger electron is characteristic of the element from which it was emitted. researchgate.net

Like XPS, AES is highly surface-sensitive due to the short mean free path of the emitted electrons, providing information from the top few atomic layers. psu.eduresearchgate.net A key advantage of AES is its high spatial resolution, allowing for elemental mapping of a surface. psu.edu While specific AES studies on Gramine(1+) are not documented in available literature, the technique is applicable for investigating the spatial distribution of Gramine(1+) or its elemental constituents (carbon and nitrogen) on a heterogeneous surface. For example, it could be used to analyze the distribution of nitrogen-containing compounds on a catalyst surface or at grain boundaries in a material science context. psu.edu

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that provides detailed structural information about molecules. nih.gov It is an extension of Raman spectroscopy, which involves inelastic scattering of monochromatic light from a molecule. The resulting spectrum contains peaks corresponding to the specific vibrational modes of the molecule, acting as a unique molecular fingerprint. SERS achieves a massive enhancement of the Raman signal, sometimes by factors of 10⁷ to 10¹⁵, when a molecule is adsorbed onto or in close proximity to a nanostructured metallic surface, typically made of gold or silver. clinmedjournals.org This enhancement allows for the detection of even single molecules. clinmedjournals.org

The extreme sensitivity of SERS makes it an ideal tool for studying the interactions of Gramine(1+) at trace concentrations. clinmedjournals.org By analyzing the SERS spectrum of Gramine(1+) adsorbed on a metallic nanoparticle surface, researchers can gain insight into the molecule's orientation and how specific functional groups interact with the surface. nih.govnsf.gov For example, changes in the vibrational frequencies of the indole ring or the dimethylamino group upon adsorption could reveal the primary sites of interaction. SERS can be performed under physiological conditions, making it suitable for studying protein-ligand interactions in real-time. nih.gov This capability could be harnessed to investigate how Gramine(1+) binds to target proteins or receptors.

TechniquePrincipleInformation ObtainedSurface SensitivityPotential Application for Gramine(1+)
XPS X-ray irradiation causes photoelectron emission; energy analysis reveals binding energies. eag.comcea.frElemental composition, chemical state, and electronic structure. wikipedia.org~5-10 nm wikipedia.orgStudying adsorption mechanisms on soil or biological surfaces by analyzing C and N chemical states.
AES Electron beam induces Auger electron emission; energy analysis identifies elements. psu.eduwarwick.ac.ukElemental composition and spatial distribution. psu.edu~Top few atomic layers researchgate.netMapping the distribution of Gramine(1+) on heterogeneous surfaces.
SERS Enhanced Raman scattering from molecules near a nanostructured metal surface. clinmedjournals.orgVibrational/structural information, molecular fingerprint, and interaction details. nih.govclinmedjournals.orgSingle-molecule level clinmedjournals.orgDetecting trace amounts and studying conformational changes and binding orientation on surfaces or with biomolecules. nih.gov

Chemometric Approaches in Gramine(1+) Research

Chemometrics is the application of mathematical, statistical, and other methods based on formal logic to chemical data. nih.govlibretexts.org In the context of Gramine(1+) research, which often involves complex biological or environmental samples, chemometrics provides essential tools for experimental design, data processing, and interpretation. dmu.dk It enables researchers to extract meaningful information from large and complex datasets, such as those generated by modern analytical instruments. libretexts.orgdmu.dk

Multivariate Data Analysis

At the core of chemometrics is multivariate data analysis (MVA), which involves the simultaneous analysis of more than two variables. careerfoundry.comeurachem.org When analyzing a sample for Gramine(1+) using techniques like spectroscopy or chromatography, the instrument often generates a large number of data points (e.g., absorbances at many wavelengths, or a full mass spectrum). MVA techniques are designed to identify patterns, correlations, and underlying structures within this multi-dimensional data that might not be apparent from examining one variable at a time. careerfoundry.comyoutube.com The goal is often data reduction, sorting, grouping, or modeling relationships between variables. youtube.com

A key application of MVA in Gramine(1+) research is seen in ecological studies. For example, research on the effect of gramine on barley rhizosphere microbiota utilized several chemometric tools. nih.gov In this study, Permutational Multivariate Analysis of Variance (Permanova) was used to test the statistical significance of dissimilarities in microbial communities under different gramine concentrations. nih.gov Such methods allow researchers to quantify the impact of Gramine(1+) on a complex biological system by analyzing the abundance of many different microbial genera simultaneously. nih.gov

Common MVA methods include:

Principal Component Analysis (PCA): A technique for data reduction and exploratory data analysis. eigenvector.com It transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components, while retaining most of the original data's variability. In Gramine(1+) research, PCA could be used to visualize complex datasets, identify outliers, and discover groupings of samples based on their metabolic profiles in response to Gramine(1+) exposure.

Partial Least Squares (PLS) Regression: A regression method that is particularly useful when the number of predictor variables is large. eigenvector.com It can be used to build predictive models, for example, to quantify Gramine(1+) concentration in a complex matrix based on its spectroscopic signature.

Cluster Analysis: A set of techniques used to group objects into clusters, where objects in the same cluster are more similar to each other than to those in other clusters. eurachem.org This could be applied to classify environmental samples based on the presence and concentration of Gramine(1+) and related compounds.

The use of dedicated software packages (e.g., R packages like 'vegan' and 'DESeq2') is fundamental to applying these chemometric approaches, allowing for statistical analysis and visualization of complex biological data related to Gramine(1+). nih.gov

Chemometric MethodDescriptionRole in Gramine(1+) ResearchExample Finding
Permanova A non-parametric multivariate statistical test used to compare groups of objects based on a distance matrix.To test if Gramine(1+) concentration significantly affects the composition of microbial communities. nih.govDifferent concentrations of gramine lead to statistically significant changes in the rhizosphere microbiota profile. nih.gov
PCA Reduces the dimensionality of data while preserving variance, used for pattern recognition. eigenvector.comTo visualize the clustering of soil samples based on microbial populations influenced by varying Gramine(1+) levels.Ordination plots showing that rhizosphere profiles converge, suggesting an adaptation of the microbiota to gramine. nih.gov
Differential Abundance Analysis (e.g., DESeq2) Identifies features (e.g., microbial genera) that are significantly different in abundance between experimental groups. nih.govTo pinpoint specific bacterial genera that are enriched or depleted in the presence of Gramine(1+). nih.govIdentification of specific genera that are significantly enriched in pairwise comparisons between unplanted soil and rhizosphere communities at different gramine concentrations. nih.gov

Biotechnological and Agricultural Engineering of Gramine 1+ Production

Genome Editing Strategies for Gramine(1+) Content Modulation in Crops

The discovery of the genes controlling gramine (B1672134) biosynthesis has enabled precise manipulation of its levels in crops using genome editing technologies like CRISPR-Cas9. yuntsg.comnih.gov This allows for the targeted enhancement or reduction of gramine content to suit specific agricultural needs.

Enhancing Gramine(1+) Accumulation for Improved Pest Resistance

Gramine is a natural defense compound that protects plants from a range of pests, including herbivorous insects. uni-hannover.debiooekonomie.de Increasing its concentration in susceptible crop varieties can therefore be a valuable strategy for sustainable pest management. nih.govnih.gov

Genetic engineering techniques can be used to introduce or enhance the expression of the AMIS and NMT genes in crops that either lack them or express them at low levels. yumda.comresearchgate.net Researchers have successfully demonstrated this principle by introducing the two genes into a gramine-free barley cultivar, which subsequently began to produce the alkaloid. uni-hannover.debiooekonomie.de This approach holds promise for developing new crop varieties with enhanced resistance to pests, potentially reducing the need for chemical pesticides. nih.govnih.gov

Reducing Gramine(1+) Levels for Specific Agricultural Applications (e.g., Fodder Quality)

While beneficial for pest resistance, gramine is toxic to ruminants and can negatively impact the palatability and nutritional value of barley and other grasses used as animal feed. yuntsg.commpg.debiooekonomie.de Therefore, reducing or eliminating gramine from fodder crops is a key objective for improving their agricultural value. yumda.commpg.de

Genome editing has proven to be a powerful tool for achieving this goal. yuntsg.com By using CRISPR-Cas9 to create a targeted knockout of the AMIS gene in a gramine-producing barley cultivar, scientists were able to completely prevent the production of the alkaloid. yuntsg.comresearchgate.net This demonstrates the feasibility of using gene editing to develop safer and more palatable fodder for livestock, without affecting other desirable traits of the crop. yumda.combiooekonomie.de

Synthetic Biology Applications for Novel Gramine(1+)-Derived Alkaloids

The elucidation of the gramine biosynthetic pathway and its successful reconstitution in model organisms provides a foundation for synthetic biology approaches to create novel alkaloids. uni-hannover.deuni-hannover.de The enzymatic machinery responsible for gramine production can be used as a starting point for generating new compounds with potentially valuable properties. yumda.com

By introducing modifications to the known biosynthetic enzymes or by combining them with enzymes from other pathways, it may be possible to produce a range of gramine derivatives with altered biological activities. mdpi.com The ability to produce gramine in easily manipulable organisms like yeast facilitates the testing and optimization of these engineered pathways. uni-hannover.de This opens up exciting possibilities for the biotechnological production of novel, biologically active alkaloids for applications in medicine, agriculture, and industry. uni-hannover.de

Future Research Directions and Translational Perspectives Pre Clinical

Elucidation of Uncharacterized Biosynthetic Steps and Enzymes

The biosynthesis of gramine (B1672134) in plants, particularly barley (Hordeum vulgare), has been a subject of study for decades. The pathway originates from the amino acid tryptophan. researchgate.netyuntsg.com For a long time, the complete sequence of enzymatic reactions remained partially unresolved. It was known that the final two steps involve the sequential N-methylation of 3-aminomethylindole (AMI), first to N-methyl-3-aminomethylindole (MAMI) and then to gramine. researchgate.netnih.gov The enzyme responsible for these two steps was identified as an N-methyltransferase (NMT). nih.gov

However, the critical initial step—the conversion of tryptophan to AMI, which involves shortening the amino acid's side chain—was a long-standing puzzle. tandfonline.comsemanticscholar.org It was hypothesized to be carried out by a pyridoxal-5'-phosphate (PLP)-dependent enzyme, but this was never identified. mpg.de

Recent breakthroughs in 2024 have finally illuminated this "missing link." Research combining bioinformatics, heterologous expression, and gene editing identified the elusive enzyme as a cytochrome P450 monooxygenase, now named AMI synthase (AMIS), encoded by the gene CYP76M57. yuntsg.commpg.denih.gov The discovery of AMIS and its genetic clustering with NMT in the barley genome effectively completes the core biosynthetic pathway. yuntsg.commpg.de

Future research in this area should now pivot to the finer details of pathway regulation and engineering. Key research questions include:

Regulatory Mechanisms: How are the expressions of AMIS and NMT genes coordinately regulated in response to biotic (e.g., pathogen or insect attack) and abiotic (e.g., drought, heat) stresses? researchgate.net

Enzyme Kinetics and Structure: What are the detailed three-dimensional structures and catalytic mechanisms of AMIS and NMT? A deeper understanding could allow for the rational engineering of these enzymes for altered substrate specificity or improved efficiency.

Pathway Engineering: With the entire pathway elucidated, can it be heterologously expressed in other organisms, such as microbes or non-gramine-producing crops, to confer pest resistance? yuntsg.comresearchgate.net

Table 1: Key Enzymes in the Gramine(1+) Biosynthetic Pathway

Enzyme Name Abbreviation Gene Function Reference
AMI synthase AMIS CYP76M57 Catalyzes the conversion of Tryptophan to 3-aminomethylindole (AMI) via oxidative rearrangement. yuntsg.com, mpg.de, nih.gov
N-methyltransferase NMT U54767 Catalyzes the two-step N-methylation of AMI to N-methyl-3-aminomethylindole (MAMI) and then to Gramine. researchgate.net, kegg.jp, nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies for Specific Biological Targets

While gramine itself possesses a broad spectrum of bioactivities, its real potential in a pre-clinical context lies in its use as a molecular scaffold for the synthesis of more potent and selective derivatives. mdpi.comresearchgate.net Initial structure-activity relationship (SAR) studies have provided glimpses into how chemical modifications influence biological effects, but a comprehensive understanding is still lacking.

For instance, a study on the Ca(2+) releasing activity of gramine derivatives from the sarcoplasmic reticulum found that specific substitutions were critical for potency. nih.gov The research demonstrated that methylation at the N-1 position and/or bromination at both the C-5 and C-6 positions of the indole (B1671886) skeleton were key for enhancing activity. nih.gov Another study focused on developing anti-gastric cancer agents found that introducing a terminal alkyne group to gramine-based hybrids significantly improved their antiproliferative effects. researchgate.net

These findings underscore the need for systematic and comprehensive SAR studies. Future research should focus on:

Systematic Derivatization: Synthesizing large libraries of gramine analogs with diverse substitutions at all modifiable positions of the indole ring and the N,N-dimethylaminomethyl side chain.

Broad Target Screening: Evaluating these libraries against a wide array of biological targets, including various cancer cell lines, bacterial and fungal strains, viral targets, and key neurological receptors. mdpi.comresearchgate.net

Quantitative SAR (QSAR): Developing computational QSAR models to correlate specific structural features with biological activity. acs.org This would enable the in silico prediction of the activity of novel derivatives, accelerating the design of optimized compounds.

Table 2: Summary of Selected Gramine(1+) SAR Findings

Biological Target Key Structural Feature for Enhanced Activity Compound Example Reference
Sarcoplasmic Reticulum Ca(2+) Release 1-methylation and 5,6-dibromination 5,6-dibromo-1,2-dimethylgramine nih.gov
Anti-Gastric Cancer (MGC803 cells) Introduction of a terminal alkyne group Compound 16h (an indole-azole hybrid) researchgate.net
Antibacterial (S. aureus) Acylamino group at the side chain Compound 21a/21b mdpi.com

Integration of Multi-Omics Analyses in Gramine(1+) Research

To fully comprehend the biological role and impact of Gramine(1+), research must move beyond single-endpoint assays and embrace a systems-level perspective. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. mdpi.comfrontlinegenomics.com A multi-omics strategy can provide a holistic view of the molecular changes within an organism, either as it produces gramine or as it responds to gramine exposure. frontiersin.orgdiva-portal.org

For example, a transcriptomic study has already been used to identify glutathione (B108866) S-transferase (GST) genes in the brown planthopper that are involved in the detoxification of gramine from its host plant, rice. mdpi.com This provides valuable insight into insect resistance mechanisms.

Future research should expand on this by employing integrated multi-omics approaches to:

Map Regulatory Networks: Use combined transcriptomics and proteomics to map the gene and protein regulatory networks that control gramine biosynthesis in plants under various environmental stimuli. frontlinegenomics.com

Elucidate Mechanisms of Action: Apply metabolomics and proteomics to cells or organisms treated with gramine to identify the metabolic pathways and protein targets that are perturbed, thereby clarifying its mechanism of action for various bioactivities (e.g., antibacterial, anti-cancer).

Identify Biomarkers: Integrate genomic and transcriptomic data from different plant cultivars or cancer cell lines to identify biomarkers that predict sensitivity or resistance to gramine and its derivatives. nih.gov

This data-rich approach will not only deepen our fundamental understanding but also facilitate the rational design of gramine-based applications by revealing key molecular targets and pathways. bmbreports.org

Development of Innovative Delivery Systems for Gramine(1+) in Agricultural Contexts

Gramine's inherent defensive properties against insects and pathogens make it an attractive candidate for development as a bio-pesticide. yuntsg.commdpi.com However, the direct application of natural compounds in an agricultural setting is often hampered by issues such as low water solubility, instability under UV light and fluctuating temperatures, and rapid degradation in the soil. nih.gov To overcome these limitations, future research must focus on creating innovative delivery systems.

The field of nanotechnology offers particularly promising solutions for enhancing the efficacy and sustainability of agrochemicals. researchgate.netinpart.io Future research directions should include:

Nano-encapsulation: Developing systems where gramine is encapsulated within biodegradable nano-carriers, such as lipid nanoparticles, polymeric nanoparticles, or carbon nanotubes. mdpi.com This can protect the compound from premature degradation and allow for a controlled, sustained release over time.

Smart Delivery Systems: Designing stimuli-responsive nano-formulations that release gramine only in the presence of specific triggers, such as the pH changes associated with fungal infection or the presence of enzymes secreted by insect pests.

Foliar and Soil Formulations: Optimizing delivery systems for different application methods, whether for foliar spray to protect leaves or for soil application to target root pathogens and soil-dwelling pests.

Developing such advanced formulations would maximize the efficacy of gramine as a natural crop protection agent, reduce the required application rates, and minimize potential environmental impact, aligning with the goals of sustainable agriculture. researchgate.neteuropa.eu

Exploration of Gramine(1+) as a Lead Scaffold for Pre-clinical Drug Discovery

In medicinal chemistry, a "lead compound" is a starting point for drug development—a molecule with promising biological activity but requiring chemical modification to improve its properties into a drug candidate. oncodesign-services.comnih.gov Gramine is widely considered an excellent natural lead scaffold due to its relatively simple structure, synthetic tractability, and diverse inherent bioactivities. mdpi.comresearchgate.netresearchgate.net

Numerous studies have already demonstrated the potential of using gramine as a template. Derivatives have been synthesized showing promising neuroprotective, anti-cancer, and antiviral activities. researchgate.netresearchgate.netnih.gov The goal of future pre-clinical research is to systematically build upon this foundation. This involves:

Hit-to-Lead Optimization: Moving beyond initial "hit" compounds by performing iterative cycles of chemical synthesis and biological testing (the Design-Make-Test-Analyze cycle) to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, excretion). oncodesign-services.com

Multi-Target Drug Design: Given gramine's promiscuous activity, designing derivatives that can intentionally modulate multiple targets relevant to complex diseases like Alzheimer's, where targeting both Ca2+ channels and Ser/Thr phosphatases could be beneficial. researchgate.net

Scaffold Hopping: Using computational and synthetic techniques to design novel molecular architectures that retain the key pharmacophoric features of gramine but possess entirely different core structures. eurofinsdiscovery.com This can lead to new chemical entities with improved properties and novel intellectual property.

The ultimate aim of this research trajectory is to optimize a gramine-based lead compound into a pre-clinical candidate that demonstrates sufficient efficacy and a suitable property profile to warrant further development.

Q & A

Q. Table 1: Key Findings from Sub-Acute Toxicity Study (55 mg/kg dose)

ParameterMale RatsFemale RatsSignificance (p-value)
HDL CholesterolDecreasedDecreased<0.05
Food IntakeNo changeNo change≥0.05
Organ HistologyNormalNormalN/A

Advanced: How to resolve contradictions in Gramine's biochemical effects across pharmacological and environmental studies?

Methodological Answer:
Contradictions often arise from dosage variations, model systems, or metabolite interactions. For example:

  • Pharmacological Context : Gramine acts as a serotonin inhibitor at low doses but may disrupt lipid metabolism at higher doses (55 mg/kg), as seen in rodent HDL reduction .
  • Environmental Context : In soil, Gramine degradation by Arthrobacter spp. produces indole derivatives (e.g., I3A, I3C), which upregulate auxin-related genes in plants, masking direct toxicity .
    Resolution Strategy :
    • Conduct dose-response studies across models.
    • Use metabolomics to track degradation products in environmental matrices.
    • Compare transcriptomic profiles (e.g., qPCR for auxin genes) to isolate context-specific effects .

Basic: What protocols are recommended for elucidating Gramine biosynthesis in barley?

Methodological Answer:
Follow gene cluster identification and heterologous expression workflows:

Gene Identification : Screen barley cultivars (e.g., Tafeno) for AMIS (AMI synthase) and CYP76M57 (cytochrome P450) using CRISPR-Cas9 mutagenesis .

Heterologous Expression : Introduce genes into Nicotiana benthamiana or Saccharomyces cerevisiae and quantify Gramine via fluorescence detection (Fig. 1 in ).

In Vitro Validation : Test CYP76M57 activity in yeast microsomes to confirm oxidative rearrangement of tryptophan .

Advanced: How to integrate Gramine with Intel SGX for confidential computing in AI/ML workflows?

Methodological Answer:
Implement Gramine’s "lift-and-shift" capability for secure AI model execution:

Containerization : Use Gramine Shielded Containers (GSC) to convert Docker images into SGX-compatible formats, ensuring encrypted model IP and data .

Runtime Protection : Deploy via Kubernetes on Azure Confidential VMs, leveraging OpenVINO’s security add-on (OVSA) for runtime integrity .

Performance Optimization : Minimize SGX overhead using exitless system calls and trusted execution environments (TEEs) for federated learning scenarios .

Q. Table 2: Secure ML Framework Components

ComponentFunctionReference
Gramine GSCDocker-to-SGX conversion
OVSA ToolkitModel encryption/licensing
Azure Confidential VMsCloud deployment with TEEs

Basic: What methodologies are used to assess Gramine's ecological impact on soil microbiomes?

Methodological Answer:

Metabolite Exposure : Treat soil with Gramine (10–100 ppm) and isolate bacterial strains (e.g., Arthrobacter spp.) via selective media .

Degradation Analysis : Use LC-MS to identify intermediates (e.g., I3A, I3C) and quantify degradation rates .

Plant Bioassays : Apply degradation products to Arabidopsis thaliana and measure growth parameters (root length, fresh weight) and gene expression (e.g., TPS04) via qPCR .

Advanced: How to address data variability in Gramine’s acetylcholinesterase inhibition studies?

Methodological Answer:
Variability may stem from assay conditions or source material purity. Mitigate via:

  • Standardized Assays : Use purified Gramine (≥98% HPLC-grade) and uniform protocols (e.g., Ellman’s method with 5,5’-dithiobis-2-nitrobenzoic acid).
  • Positive Controls : Compare against donepezil or galantamine to calibrate inhibition curves.
  • Replicate Design : Include triplicate runs and blinded data analysis to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.